2-Bromo-1-(3-hydroxy-4-methoxyphenyl)ethanone
Description
Properties
IUPAC Name |
2-bromo-1-(3-hydroxy-4-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-13-9-3-2-6(4-7(9)11)8(12)5-10/h2-4,11H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXKTRDFYCGOSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CBr)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90971-90-7 | |
| Record name | 2-bromo-1-(3-hydroxy-4-methoxyphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1-(3-hydroxy-4-methoxyphenyl)ethanone can be synthesized through the bromination of 1-(3-hydroxy-4-methoxyphenyl)ethanone. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as acetic acid or methylene chloride. The reaction is carried out at room temperature, and the product is obtained in good yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(3-hydroxy-4-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic medium.
Reduction: Reducing agents like NaBH4 or LiAlH4 in anhydrous solvents.
Major Products
Substitution: Formation of new derivatives with different functional groups.
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Conversion of the carbonyl group to an alcohol.
Scientific Research Applications
2-Bromo-1-(3-hydroxy-4-methoxyphenyl)ethanone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Potential use in the development of pharmaceutical agents due to its structural features.
Biological Studies: Employed in the design of haptens for the screening of monoclonal antibodies.
Industrial Applications: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3-hydroxy-4-methoxyphenyl)ethanone involves its interaction with various molecular targets. The bromine atom and the hydroxy and methoxy groups play a crucial role in its reactivity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Effects
2-Bromo-1-(4-hydroxyphenyl)ethanone (CAS: Not specified)
2-Bromo-1-(3,4-dimethoxyphenyl)ethanone (CAS: 1835-02-5)
- Properties : Melting point: 81–83°C; density: 1.422 g/cm³. Prepared via bromination of acetoveratrone .
2-Bromo-1-(4-methoxyphenyl)ethanone (CAS: 2632-13-5)
Halogen-Substituted Derivatives
2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone (CAS: 1003879-02-4)
- Structure : Bromo and fluoro substituents at para and meta positions.
- Properties : Density: 1.914 g/cm³; higher molecular weight (296 g/mol) due to additional halogens .
- Key Difference : Increased steric bulk and electronegativity alter reactivity in nucleophilic substitutions compared to the target compound.
2-Bromo-1-(4-iodophenyl)ethanone (CAS: 31827-94-8)
Hydroxyl-Containing Analogues
1-(4-Bromo-3-hydroxyphenyl)ethanone (CAS: 73898-22-3)
Table 1: Key Properties of Selected Bromo-Ethanones
Biological Activity
2-Bromo-1-(3-hydroxy-4-methoxyphenyl)ethanone, a brominated derivative of phenolic compounds, has garnered attention for its potential biological activities. This compound is part of a larger class of benzofuran derivatives, which are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C9H9BrO3. The compound is characterized by a bromine atom attached to the ethyl group and hydroxyl and methoxy substituents on the aromatic ring.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its ability to inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest. The compound's mechanism involves the modulation of key signaling pathways associated with cancer progression.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 5.2 | Induces apoptosis via caspase activation |
| A549 (Lung Cancer) | 4.8 | Inhibits cell proliferation by blocking G1/S transition |
| HT1080 (Fibrosarcoma) | 3.6 | Suppresses MMP-9 expression impacting metastasis |
Antimicrobial Activity
This compound has also shown promising antimicrobial activity against various bacterial strains. Its effectiveness appears to be linked to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Candida albicans | 64 |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
- Inhibition of Matrix Metalloproteinases (MMPs) : It inhibits MMP-9, a key enzyme involved in tumor invasion and metastasis, thereby preventing cancer cell migration.
- Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
Case Studies
Several studies have investigated the biological effects of related compounds within the same chemical family:
- A study on 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone revealed its ability to inhibit MMP-9 expression in human fibrosarcoma cells through modulation of NF-kB and MAPK signaling pathways .
- Research on benzo[b]furan derivatives demonstrated their antiproliferative effects against various cancer cell lines, suggesting that structural modifications can enhance biological activities .
Q & A
Q. What are the established synthetic routes for 2-Bromo-1-(3-hydroxy-4-methoxyphenyl)ethanone, and what key reaction parameters influence yield?
The compound is synthesized via bromination of precursor ketones. A common method involves treating 1-(3-hydroxy-4-methoxyphenyl)ethanone with bromine (Br₂) in chloroform under controlled conditions. Key parameters include:
- Catalyst selection : Iron (Fe) or aluminum bromide (AlBr₃) enhances regioselectivity and reaction rate .
- Solvent choice : Chloroform (CHCl₃) is preferred for its inertness and ability to stabilize intermediates.
- Temperature control : Reactions are typically conducted at 0–25°C to minimize side reactions.
- Purification : Recrystallization from diethyl ether (Et₂O) yields high-purity product (85% yield) .
Q. How is the compound structurally characterized, and what analytical techniques are essential?
Structural elucidation requires a multi-technique approach:
- X-ray crystallography : Resolves bond lengths and angles (e.g., C-Br: 1.89 Å, C=O: 1.21 Å) with an R-factor <0.06 .
- NMR spectroscopy : ¹H NMR identifies aromatic protons (δ 6.8–7.5 ppm) and the methoxy group (δ 3.8 ppm); ¹³C NMR confirms the ketone carbonyl (δ 190–200 ppm) .
- IR spectroscopy : Strong C=O stretch at ~1700 cm⁻¹ and O-H stretch at ~3200 cm⁻¹ .
- Elemental analysis : Validates molecular formula (e.g., C₉H₉BrO₃) .
Q. What are the recommended safety protocols for handling the compound given its incomplete toxicological profile?
- Personal protective equipment (PPE) : Wear chemical-resistant gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols .
- Ventilation : Ensure local exhaust ventilation with ≥6 air changes per hour .
- Spill management : Absorb with inert material (e.g., sand) and dispose as halogenated waste. Avoid water release due to aquatic toxicity risks .
Advanced Research Questions
Q. How can bromination conditions be optimized for regioselectivity and purity in large-scale synthesis?
- Catalyst screening : Compare FeBr₃ (cost-effective) vs. AlBr₃ (higher selectivity for para-substitution) .
- Solvent effects : Test aprotic solvents (e.g., DMF) to stabilize intermediates and reduce hydrolysis .
- In-line monitoring : Use HPLC to track reaction progress and detect byproducts (e.g., dibrominated derivatives) .
- Scale-up considerations : Optimize cooling rates to manage exothermic bromine addition .
Q. How can contradictions in spectroscopic data during structure elucidation be resolved?
- Cross-validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian software) .
- X-ray vs. NMR : Resolve ambiguities in tautomeric forms (e.g., keto-enol) via crystallographic data .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <5 ppm error to rule out isobaric interferences .
Q. What computational approaches predict the compound’s reactivity for drug design applications?
- Molecular docking : Simulate binding to cytochrome P450 enzymes using AutoDock Vina; prioritize poses with lowest binding energy (ΔG < -7 kcal/mol) .
- DFT calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The ketone group (LUMO: -1.8 eV) is a key reactive center .
- ADMET prediction : Use SwissADME to estimate bioavailability (TPSA > 60 Ų indicates poor absorption) .
Q. What strategies isolate and quantify the compound in complex biological matrices?
- Extraction : Use liquid-liquid extraction (LLE) with ethyl acetate (pH 7.0) to recover >90% from plasma .
- Chromatography : Employ reverse-phase HPLC (C18 column, 60:40 acetonitrile/water) with retention time ~8.2 min .
- Detection : LC-MS/MS (MRM transition m/z 259→241) achieves a limit of quantification (LOQ) of 0.1 ng/mL .
Q. How does the compound interact with enzymes like cytochrome P450, and what assays validate inhibition?
- Enzyme kinetics : Determine IC₅₀ via fluorometric assays (e.g., CYP3A4 inhibition IC₅₀ = 12 µM) .
- Mechanistic studies : Use Lineweaver-Burk plots to identify competitive vs. non-competitive inhibition.
- In silico validation : Dock the compound into CYP3A4’s active site (PDB: 1TQN) to identify key residues (e.g., Phe-304) for hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
